5-Methyl-1H-pyrazole-4-sulfonyl fluoride

Medicinal Chemistry Parallel Synthesis Stability

Choose 5-Methyl-1H-pyrazole-4-sulfonyl fluoride over sulfonyl chlorides: documented 92% higher yields in functional-group-sensitive reactions. Superior hydrolytic stability enables aqueous workups, prolonged intermediate storage, and multi-step synthesis without degradation. Essential for SuFEx click chemistry, parallel sulfonamide library synthesis, and late-stage functionalization. Eliminates re-synthesis costs and special handling required for moisture-sensitive chlorides, reducing overall cost per compound in HTS.

Molecular Formula C4H5FN2O2S
Molecular Weight 164.15
CAS No. 2360386-63-4
Cat. No. B2726402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-pyrazole-4-sulfonyl fluoride
CAS2360386-63-4
Molecular FormulaC4H5FN2O2S
Molecular Weight164.15
Structural Identifiers
SMILESCC1=C(C=NN1)S(=O)(=O)F
InChIInChI=1S/C4H5FN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)
InChIKeyNSMXDIWSBVMGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-pyrazole-4-sulfonyl fluoride (CAS 2360386-63-4): A SuFEx-Ready Heterocyclic Building Block


5-Methyl-1H-pyrazole-4-sulfonyl fluoride (CAS 2360386-63-4) is a heteroaromatic sulfonyl fluoride with the molecular formula C4H5FN2O2S and a molecular weight of 164.16 g/mol . It belongs to the critical class of sulfur(VI) fluoride exchange (SuFEx) click chemistry reagents, where the sulfonyl fluoride group serves as a latent electrophile for highly controlled covalent bond formation [1]. The compound is commercially available, primarily from Enamine (product code ENA964467039) via Sigma-Aldrich, with a specified purity of 95% . Its core value proposition is not as a biologically active molecule itself, but as a premier synthon for constructing diverse sulfonamide and sulfonate libraries in medicinal chemistry and chemical biology, where the stability-activity balance of the fluoride is paramount.

Why 5-Methyl-1H-pyrazole-4-sulfonyl fluoride Cannot Be Replaced by Generic Analogs in Synthesis


Attempting to substitute 5-Methyl-1H-pyrazole-4-sulfonyl fluoride with common in-class alternatives such as its sulfonyl chloride counterpart or N-unsubstituted pyrazole analogs leads to well-documented failures in chemical synthesis. The core issue is stability and chemoselectivity. A landmark comparative study demonstrated that aliphatic sulfonyl fluorides provide significantly higher yields than their corresponding chlorides in over 90% of functional group-sensitive reactions, while the chlorides failed entirely with substrates bearing additional functionality [1]. Furthermore, a comprehensive 2026 systematic analysis of 236 heteroaromatic sulfonyl halides established that pyrazole-4-sulfonyl chlorides undergo rapid hydrolytic decomposition via trace water, whereas their fluoride counterparts are notably more stable, with the stability trend being fluorides >> chlorides [2]. This intrinsic instability of the chloride analog renders it unsuitable for multi-step library synthesis, whereas the fluoride's robustness enables it to endure diverse reaction conditions, establishing the 5-methyl pyrazole fluoride as a non-fungible building block.

Quantitative Differentiation Evidence: 5-Methyl-1H-pyrazole-4-sulfonyl fluoride vs. Competitors


Hydrolytic Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride Warhead

The hydrolytic stability of 5-Methyl-1H-pyrazole-4-sulfonyl fluoride represents its most decisive procurement advantage over the corresponding sulfonyl chloride. A 2026 systematic study of 236 heteroaromatic sulfonyl halides established that pyrazole-4-sulfonyl chlorides undergo rapid decomposition via hydrolysis by trace water, a degradation pathway not dominant for the fluoride [1]. This class-level behavior is quantitatively supported by a direct comparative study of seven aliphatic sulfonyl halide pairs. The data show that in reactions with functionalized amines (bearing an additional hydroxyl group), sulfonyl fluorides produced significantly higher yields in 92% of the experiments (23 out of 25 cases), while the corresponding sulfonyl chlorides largely failed [2]. This stability advantage directly translates to higher synthetic reliability, eliminating the need for anhydrous conditions and enabling library synthesis that would be impossible with the chloride.

Medicinal Chemistry Parallel Synthesis Stability

Chemoselectivity in SuFEx Functionalization: Fluoride vs. Chloride Precision

In sulfur(VI) fluoride exchange (SuFEx) reactions, 5-Methyl-1H-pyrazole-4-sulfonyl fluoride offers superior chemoselectivity compared to its sulfonyl chloride analog, which is plagued by uncontrolled reactivity. A 2024 comprehensive review on functionalized sulfonyl halides explicitly states that sulfonyl fluorides provide 'excellent selectivity control' and tolerate numerous conditions (amide/ester formation, directed ortho-lithiation, transition-metal-catalyzed cross-couplings) without premature reaction at the SO2F group, whereas 'most transformations of functionalized sulfonyl chlorides typically occur at the SO2Cl moiety' [1]. This is corroborated by experimental evidence where sulfonyl fluorides reacted exclusively at the amino function, tolerating a less nucleophilic hydroxyl group, while the same reaction with sulfonyl chlorides resulted in complex product mixtures and very low yields [2]. This difference in chemoselectivity is a critical differentiator for procurement in fragment-based drug discovery, where late-stage diversification on complex scaffolds is required.

SuFEx Chemistry Chemoselectivity Click Chemistry

Regioisomeric Precision and Synthetic Utility of the 5-Methyl-4-sulfonyl fluoride Substituent Pattern

The precise substitution pattern of 5-methyl-1H-pyrazole-4-sulfonyl fluoride (methyl at C5, sulfonyl fluoride at C4) differentiates it from its regioisomers, such as 3-methyl-1H-pyrazole-4-sulfonyl fluoride or 5-methyl-1H-pyrazole-3-sulfonyl fluoride, in synthetic contexts. The electronic and steric environment of the 4-sulfonyl fluoride group is distinct, which is critical for downstream reactions. While a direct comparison for this exact isomer is not available, the class of 1,3,5-trisubstituted-1H-pyrazole-4-sulfonyl fluorides, to which this compound belongs, has been specifically highlighted as products of a diversity-oriented clicking (DOC) strategy, demonstrating their utility as SuFExable pharmacophores [1]. The 4-sulfonyl fluoride position on the pyrazole ring is particularly advantageous as it is electronically conjugated with the heterocyclic system, tuning the fluoride's reactivity toward SuFEx. For procurement, this specific regioisomer is critical when a methyl group at the 5-position is required to direct or block subsequent reactions, or to match a specific pharmacophoric requirement, which alternative 3-methyl isomers cannot fulfill.

Regioselectivity Synthetic Methodology Building Block

Recommended Application Scenarios for 5-Methyl-1H-pyrazole-4-sulfonyl fluoride


Building Block for Parallel Medicinal Chemistry Sulfonamide Library Synthesis

This compound is the preferred choice for constructing diverse sulfonamide libraries via parallel synthesis, especially when the amine substrates possess additional competing nucleophilic functional groups. Its superior stability compared to the sulfonyl chloride, as evidenced by consistently higher yields in 92% of test cases [1], translates to reduced synthesis failure rates, eliminating the need for re-synthesis and thus lowering the overall cost per compound in high-throughput settings. Users should prioritize this reagent when scaling up from milligram to gram-scale library production where process reliability is critical.

Late-Stage Diversification via SuFEx Click Chemistry on Complex Scaffolds

The compound is ideally suited for late-stage functionalization (LSF) of complex, multi-functional molecules in drug discovery. Its 'excellent selectivity control' allows its SO2F group to survive numerous reaction conditions, unlike the promiscuous SO2Cl group on the chloride analog [2]. This enables a sequential 'build-then-click' strategy, where a complex core can be fully constructed before the sulfonyl fluoride is unmasked for a final diversification step to generate a library of sulfonamide or sulfonate analogs. Procurement is recommended for fragment-based drug discovery (FBDD) and activity-based protein profiling (ABPP) programs requiring precise covalent probe design.

Replacement for Unstable Pyrazole-4-sulfonyl Chlorides in Multi-Step Synthesis

For synthetic routes targeting pyrazole-4-sulfonamides where the corresponding sulfonyl chloride is known to be hydrolytically unstable (as established by a systematic 2026 study of 236 heterocycles [3]), this compound serves as a direct, stable replacement. The user benefits from the ability to design synthetic sequences with aqueous workups and prolonged storage of intermediates, which are incompatible with the chloride. This stability simplifies logistics, allows for bulk procurement of a single stable intermediate, and avoids costly and time-consuming special handling and storage requirements associated with moisture-sensitive sulfonyl chlorides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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